molecular formula C23H31NO3 B1203939 3-Hydroxy-2-(4-morpholinylmethyl)estra-1,3,5(10)-trien-17-one CAS No. 7249-00-5

3-Hydroxy-2-(4-morpholinylmethyl)estra-1,3,5(10)-trien-17-one

Cat. No. B1203939
CAS RN: 7249-00-5
M. Wt: 369.5 g/mol
InChI Key: FJWJRQPFLAFCSE-KQZHTCIUSA-N
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Description

3-Hydroxy-2-(4-morpholinylmethyl)estra-1,3,5(10)-trien-17-one is a 3-hydroxy steroid.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemoselective Reactions and Synthesis of Steroid Hormone Analogues : Research has explored chemoselective differentiation in steroid derivatives, leading to the creation of various steroid hormone analogues. This involves manipulation of hydroxy groups and other chemical modifications (Bull & Steer, 1991).

  • Creation of Steroidal Spiroethers : Steroidal spiroethers have been synthesized from similar compounds, highlighting diverse chemical transformations and structural possibilities in steroid chemistry (Singh & Christiansen, 1971).

  • Regioselective Synthesis : Research on regioselective synthesis of various derivatives demonstrates the potential for creating specific estrogen structures through targeted chemical modifications (Santaniello et al., 1983).

Biological Evaluation and Potential Therapeutic Applications

  • Antiproliferative Properties of Derivatives : Novel estrone derivatives, including 16α,17α-oxazoline, have been synthesized and assessed for antiproliferative activities. This research can contribute to understanding the potential therapeutic applications of these compounds in cancer treatment (Kiss et al., 2021).

  • Structure-Activity Relationships in Anticancer Agents : The synthesis and evaluation of 17-cyanated 2-substituted estra-1,3,5(10)-trienes as anticancer agents reveal important structure-activity relationships. This research provides insights into how modifications in the steroidal structure impact their anticancer efficacy (Leese et al., 2008).

Stereoselectivity and Synthesis Techniques

  • Stereoselective Synthesis Techniques : Research into stereoselective synthesis techniques for estriol and its derivatives demonstrates the importance of specific structural configurations in steroid chemistry (Numazawa et al., 1983).

properties

CAS RN

7249-00-5

Product Name

3-Hydroxy-2-(4-morpholinylmethyl)estra-1,3,5(10)-trien-17-one

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-2-(morpholin-4-ylmethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C23H31NO3/c1-23-7-6-17-18(20(23)4-5-22(23)26)3-2-15-13-21(25)16(12-19(15)17)14-24-8-10-27-11-9-24/h12-13,17-18,20,25H,2-11,14H2,1H3/t17-,18+,20-,23-/m0/s1

InChI Key

FJWJRQPFLAFCSE-KQZHTCIUSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)CN5CCOCC5)O

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)CN5CCOCC5)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)CN5CCOCC5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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